molecular formula C11H20F2N4 B11730024 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine

Cat. No.: B11730024
M. Wt: 246.30 g/mol
InChI Key: LUBPNGFEQFJKJL-UHFFFAOYSA-N
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Description

The compound {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a dimethylaminoethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the dimethylaminoethylamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and molecules with difluoroethyl or dimethylaminoethylamine groups. Examples include:

    Diethyl malonate: A compound with similar ester functional groups.

    Memantine: A compound with similar amine functional groups.

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20F2N4

Molecular Weight

246.30 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H20F2N4/c1-9-10(6-14-4-5-16(2)3)7-15-17(9)8-11(12)13/h7,11,14H,4-6,8H2,1-3H3

InChI Key

LUBPNGFEQFJKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCN(C)C

Origin of Product

United States

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